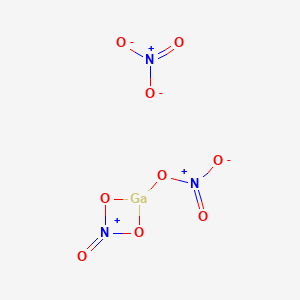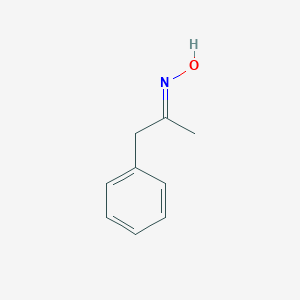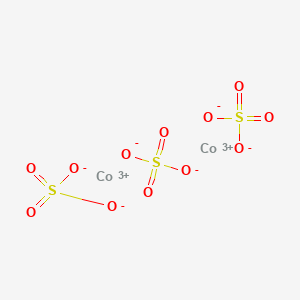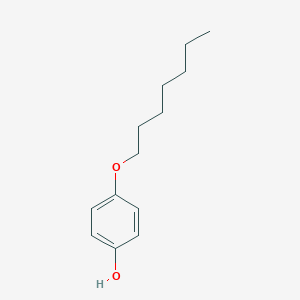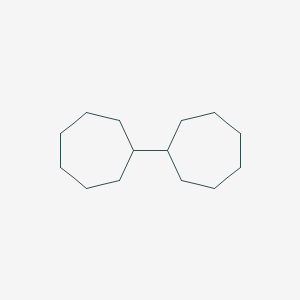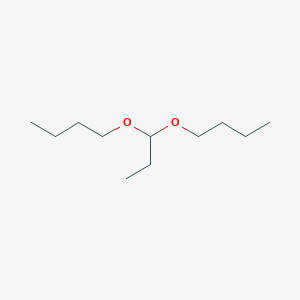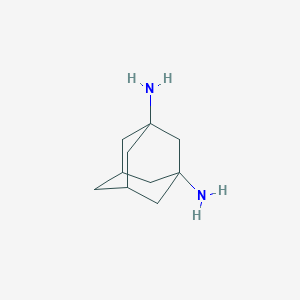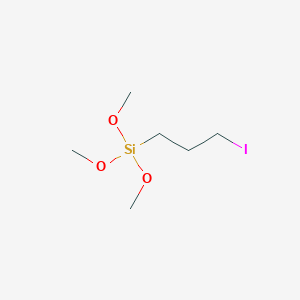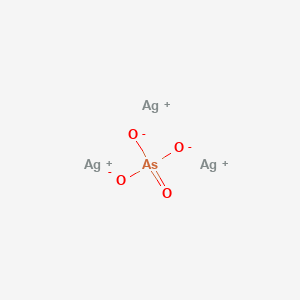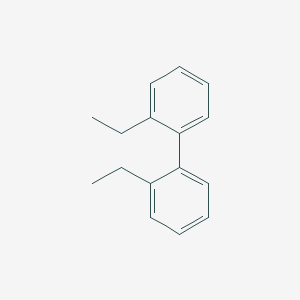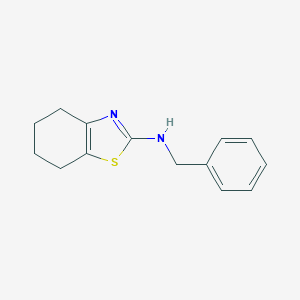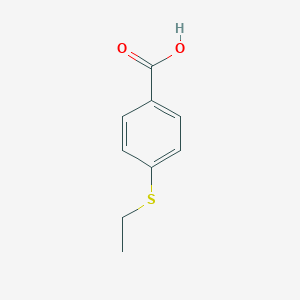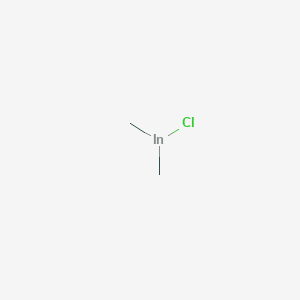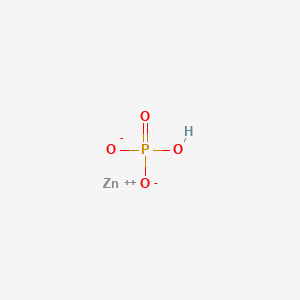
Pentamethylantimony
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamethylantimony (Sb(CH3)5) is a chemical compound that belongs to the family of organoantimony compounds. It is a white crystalline solid that is soluble in organic solvents and is highly reactive. Pentamethylantimony has been found to have various applications in scientific research, particularly in the fields of organic synthesis and catalysis.
Wirkmechanismus
The mechanism of action of pentamethylantimony is not well understood. However, it has been proposed that it acts as a Lewis acid catalyst, which can coordinate with electron-rich substrates to facilitate chemical reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of pentamethylantimony. However, it has been found to be highly toxic and can cause severe skin and eye irritation upon contact. It is also a potential environmental hazard and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using pentamethylantimony in lab experiments is its high reactivity, which makes it a useful reagent and catalyst in various reactions. However, its high toxicity and potential environmental hazard make it a challenging compound to handle and dispose of safely.
Zukünftige Richtungen
There are several future directions for research on pentamethylantimony. One area of interest is the development of new synthetic methods for pentamethylantimony and other organoantimony compounds. Another area of interest is the application of pentamethylantimony in new catalytic reactions. Finally, there is a need for further research on the toxicity and environmental impact of pentamethylantimony to ensure safe handling and disposal practices.
Synthesemethoden
The synthesis of pentamethylantimony is typically carried out by the reaction of antimony trichloride (SbCl3) with trimethylaluminum (Al(CH3)3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a series of intermediates to yield pentamethylantimony as the final product.
Wissenschaftliche Forschungsanwendungen
Pentamethylantimony has been found to have various applications in scientific research, particularly in the fields of organic synthesis and catalysis. It has been used as a reagent in the synthesis of various organic compounds, including alkenes, alkynes, and carboxylic acids. Pentamethylantimony has also been used as a catalyst in various reactions, including the Diels-Alder reaction and the Friedel-Crafts reaction.
Eigenschaften
CAS-Nummer |
15120-50-0 |
|---|---|
Produktname |
Pentamethylantimony |
Molekularformel |
C5H15Sb |
Molekulargewicht |
196.93 g/mol |
IUPAC-Name |
pentamethyl-λ5-stibane |
InChI |
InChI=1S/5CH3.Sb/h5*1H3; |
InChI-Schlüssel |
BBEVMUOEYNOTTE-UHFFFAOYSA-N |
SMILES |
C[Sb](C)(C)(C)C |
Kanonische SMILES |
C[Sb](C)(C)(C)C |
Andere CAS-Nummern |
15120-50-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



